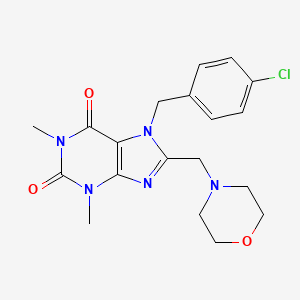

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the purine core. Key steps include:

Alkylation/Substitution : Introduce the 4-chlorobenzyl group at the 7-position via nucleophilic substitution or palladium-catalyzed coupling .

Morpholine Incorporation : Attach the morpholin-4-ylmethyl group at the 8-position using reductive amination or Mitsunobu reactions .

Purine Core Optimization : Methylation at the 1- and 3-positions under basic conditions (e.g., NaH/DMF) .

Critical Parameters :

- Temperature : 60–100°C for alkylation steps to ensure reactivity without decomposition .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions improves regioselectivity .

Q. Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use a combination of spectroscopic and computational tools:

NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm; morpholine protons at δ 3.5–3.7 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the purine core .

Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 458.2) .

X-ray Crystallography : Resolve stereochemistry of the morpholine-methyl group .

DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess reactivity .

Q. Advanced: What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

In Silico Screening :

- Use molecular docking (AutoDock Vina) to predict binding to purine-binding enzymes (e.g., kinases, phosphodiesterases) .

- Focus on conserved motifs in the ATP-binding pocket .

In Vitro Assays :

- Kinase Inhibition Profiling : Test against a panel of 50+ kinases (IC₅₀ values) .

- Wnt Pathway Modulation : Luciferase reporter assays (HEK293T cells) to assess β-catenin stabilization .

Pull-Down Assays : Use biotinylated analogs to isolate protein targets from cell lysates .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Key Substituent Variations (based on analogs in ):

| Substituent Position | Modification Example | Observed Impact |

|---|---|---|

| 7-position | 4-Fluorobenzyl | ↑ Kinase selectivity |

| 8-position | Hexylamino | ↓ Solubility, ↑ Lipophilicity |

| Morpholine moiety | 2,6-Dimethylmorpholine | Alters target binding kinetics |

Experimental Design :

- Synthesize 10–15 analogs with systematic substituent changes.

- Test in parallel assays (e.g., cytotoxicity, target inhibition) to map pharmacophore requirements .

- Use QSAR models to prioritize synthetic targets .

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Methodological Answer:

Case Study : Discrepancies in kinase inhibition between 4-chlorobenzyl (target compound) and 4-fluorobenzyl analogs .

Reproducibility Checks :

- Standardize assay conditions (e.g., ATP concentration, buffer pH) .

Biophysical Validation :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (KD) to confirm direct interactions .

Cellular Context Analysis :

- Compare activity in cell lines with varying expression levels of off-target proteins .

Q. Advanced: What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic stability?

Methodological Answer:

In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- CYP450 Inhibition : Fluorescent assays to assess drug-drug interaction risks .

In Vivo Profiling :

- Pharmacokinetic Parameters : Administer IV/PO to rodents; measure plasma half-life (t½), Cmax, and AUC .

Metabolite Identification :

Propiedades

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-3-5-14(20)6-4-13)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGQVRSBUODAPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.